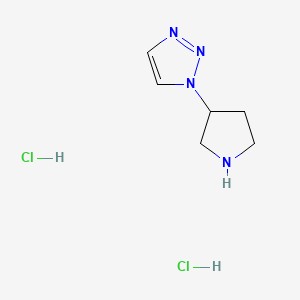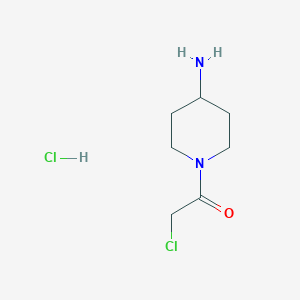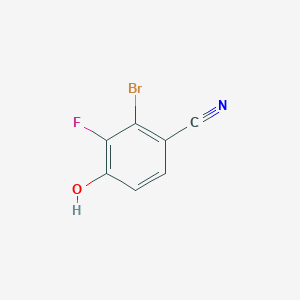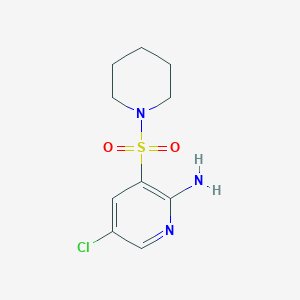![molecular formula C12H18BrN3 B1411968 1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine CAS No. 1708506-88-0](/img/structure/B1411968.png)
1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine
Descripción general
Descripción
“1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine” is a chemical compound with the molecular formula C12H18BrN3 . It has a molecular weight of 284.20 g/mol . This compound is typically in solid form .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C12H18BrN3/c1-2-15-3-5-16(6-4-15)10-11-7-12(13)9-14-8-11/h7-9H,2-6,10H2,1H3 . The canonical SMILES representation is CCN1CCN(CC1)CC2=CC(=CN=C2)Br .
Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 19.4 Ų and contains 16 heavy atoms . It has an XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and has 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Pharmacological Potential and Molecular Mechanisms
Phenylpiperazine derivatives, including those structurally related to "1-[(5-Bromopyridin-3-yl)methyl]-4-ethylpiperazine," have been extensively studied for their pharmacological properties. These compounds are prominent in medicinal chemistry, particularly in the development of treatments for central nervous system (CNS) disorders. Their versatility and "druglikeness" make them valuable for therapeutic applications beyond CNS disorders, suggesting a broad scope for future research in various therapeutic fields (Maia, Tesch, & Fraga, 2012).
Moreover, research on DNA minor groove binders, such as Hoechst 33258 and its analogues, underlines the significance of structurally similar compounds in molecular biology. These compounds exhibit strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Their use in chromosome and nuclear staining, flow cytometry, and as a starting point for drug design showcases the utility of specific chemical scaffolds in understanding and manipulating biological systems (Issar & Kakkar, 2013).
Chemical Synthesis and Technological Applications
The synthesis and application of chemicals with specific functional groups or structural motifs are pivotal in advancing both scientific research and industrial processes. For instance, the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl demonstrates the ongoing need for efficient, scalable methods to produce intermediates critical in the manufacture of pharmaceuticals and other chemicals. This highlights the importance of chemical synthesis research in developing compounds for various applications, including those related to "this compound" (Qiu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-3-5-16(6-4-15)10-11-7-12(13)9-14-8-11/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUSRWXWPFANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)



![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)